molecular formula C18H14N2O3 B12907846 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one CAS No. 90054-44-7

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one

Katalognummer: B12907846
CAS-Nummer: 90054-44-7
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: BHISKKOGSGFXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one typically involves the condensation of appropriate benzoyl and methoxyphenyl derivatives with a pyridazine precursor. Common reagents include hydrazine derivatives and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzoyl-5-phenylpyridazin-4(1H)-one
  • 3-Benzoyl-5-(4-hydroxyphenyl)pyridazin-4(1H)-one
  • 3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one

Uniqueness

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Eigenschaften

CAS-Nummer

90054-44-7

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

3-benzoyl-5-(4-methoxyphenyl)-1H-pyridazin-4-one

InChI

InChI=1S/C18H14N2O3/c1-23-14-9-7-12(8-10-14)15-11-19-20-16(18(15)22)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)

InChI-Schlüssel

BHISKKOGSGFXPZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CNN=C(C2=O)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.